molecular formula C21H19FN2O4 B2870417 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-51-3

5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2870417
CAS No.: 1021249-51-3
M. Wt: 382.391
InChI Key: OEIYHZZIWGHGAC-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridine (DHP) derivative characterized by a carboxamide group at position 2, a methyl group at position 1, and a 4-fluorobenzyloxy substituent at position 3. DHPs are widely studied for their calcium channel modulation activity, though the specific biological profile of this compound remains under investigation .

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-24-12-20(28-13-14-7-9-15(22)10-8-14)18(25)11-17(24)21(26)23-16-5-3-4-6-19(16)27-2/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIYHZZIWGHGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the 4-fluorobenzyl group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzyl moiety with a fluorine atom.

    Attachment of the 2-methoxyphenyl group: This can be done through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the 4-oxo position can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxyl-substituted dihydropyridine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacologically active agent. The dihydropyridine core is known for its activity on calcium channels, which are important in many physiological processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural similarity to known calcium channel blockers suggests it may have applications in treating cardiovascular diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide likely involves interaction with molecular targets such as calcium channels. The dihydropyridine core is known to bind to these channels, modulating their activity and affecting cellular calcium levels. This can lead to various physiological effects, including vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural features and hypothetical pharmacological implications of the target compound with structurally related 1,4-dihydropyridines (DHPs) and thieno[2,3-b]pyridine derivatives described in the literature ():

Position/Feature Target Compound AZ331 AZ257
Position 1 Methyl group Methyl group Methyl group
Position 2 Carboxamide (-CONH-) linked to 2-methoxyphenyl Carboxamide (-CONH-) linked to 2-methoxyphenyl Carboxamide (-CONH-) linked to 2-methoxyphenyl
Position 4 4-Oxo group 4-(2-Furyl) substituent 4-(2-Furyl) substituent
Position 5 4-Fluorobenzyloxy (-OCH₂C₆H₄F) 5-Cyano (-CN) + 6-{[2-(4-Methoxyphenyl)-2-oxoethyl]thio} (-S-CH₂-C(O)-C₆H₄-OCH₃) 5-Cyano (-CN) + 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio} (-S-CH₂-C(O)-C₆H₄-Br)
Core Structure 1,4-Dihydropyridine 1,4-Dihydropyridine 1,4-Dihydropyridine
Hypothetical Activity Potential calcium channel modulation (inference from DHP class) Enhanced electron-withdrawing effects (cyano + thioether groups) may influence redox stability or receptor binding Bromine substituent may alter lipophilicity and metabolic stability compared to methoxy or fluorine

Key Observations:

The methyl group at position 1 is conserved, likely contributing to metabolic stability.

Divergent Substituents: Position 4: The target compound’s 4-oxo group distinguishes it from AZ331 and AZ257, which have a 4-(2-furyl) group. The oxo group may enhance hydrogen-bonding capacity or alter ring tautomerization. Position 5: The 4-fluorobenzyloxy group in the target compound contrasts with the cyano + thioether substituents in AZ331/AZ257. Fluorine’s electronegativity could improve membrane permeability, while thioether groups in AZ compounds may confer redox sensitivity . Position 6: AZ331 and AZ257 include bulky thioether-linked aryl groups (methoxy or bromophenyl), which might sterically hinder target engagement compared to the smaller fluorobenzyloxy group in the target compound.

Pharmacological Implications: The 4-fluorobenzyloxy substituent in the target compound may balance lipophilicity and bioavailability, as fluorine often enhances binding affinity and metabolic resistance.

Biological Activity

5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, incorporating various functional groups that contribute to its unique properties. The general synthetic route includes:

  • Formation of the Dihydropyridine Core : Starting from appropriate precursors, the dihydropyridine structure is constructed.
  • Introduction of Functional Groups : The benzyloxy and carboxamide groups are introduced through nucleophilic substitution reactions.
  • Fluorination : The incorporation of the fluorobenzyl group is achieved via electrophilic aromatic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide. For instance, derivatives of dihydropyridines have shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AA54910Induces apoptosis
Compound BMCF715Inhibits proliferation
5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamideA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria. Preliminary results suggest that it may exhibit significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • In Vitro Studies : A study demonstrated that compounds with similar structures exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, a derivative reduced A549 viability by 64% without significantly affecting non-cancerous human small airway epithelial cells (HSAEC1-KT) .
  • Mechanistic Insights : Research indicated that the presence of specific functional groups in the dihydropyridine structure could enhance biological activity through interactions with cellular targets involved in cancer progression and microbial resistance .

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